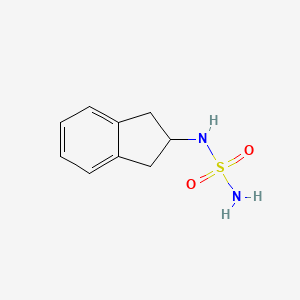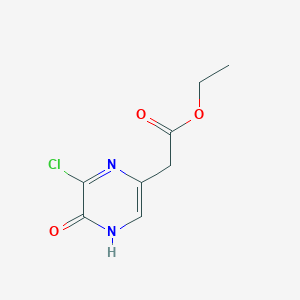![molecular formula C11H20N2O2 B11888922 5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11888922.png)
5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one is a synthetic compound known for its unique spirocyclic structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by a spiro[5.5]undecane core, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
5-Propyl-1-oxa-3,9-diazaspiro[5
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an antiviral agent against herpes simplex virus types 1 and 2.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. As an antagonist of the androgen receptor, it inhibits the receptor’s activity, leading to reduced proliferation of androgen-dependent cells . Additionally, its antiviral effects are attributed to its ability to interfere with viral replication processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Known for its potent and selective inhibition of METTL3.
3,9-Diazaspiro[5.5]undecan-2-one: Used in various research applications due to its unique chemical properties.
2,9-Diazaspiro[5.5]undecan-3-one: Another spirocyclic compound with distinct biological activities.
Uniqueness
5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one stands out due to its specific spirocyclic structure incorporating an oxygen atom, which imparts unique chemical reactivity and biological activity. Its dual role as an androgen receptor antagonist and antiviral agent further distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C11H20N2O2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
5-propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C11H20N2O2/c1-2-3-9-8-13-10(14)15-11(9)4-6-12-7-5-11/h9,12H,2-8H2,1H3,(H,13,14) |
Clave InChI |
RNROIHHJDXUXHP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CNC(=O)OC12CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile](/img/structure/B11888844.png)
![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11888852.png)
![8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11888861.png)
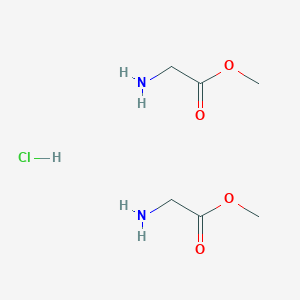
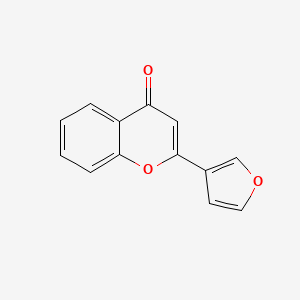
![N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;dihydrochloride](/img/structure/B11888887.png)
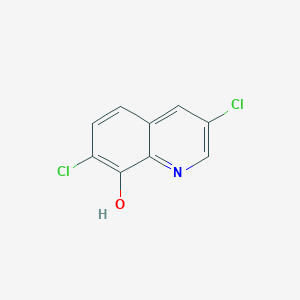


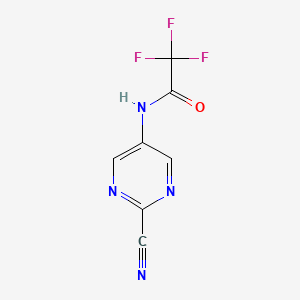
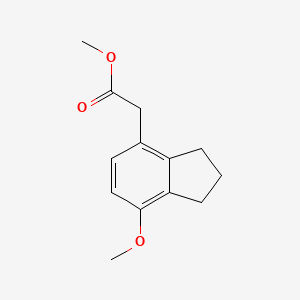
![1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one](/img/structure/B11888914.png)
